An In-depth Technical Guide to 1-Bromo-7-(propan-2-YL)isoquinoline: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 1-Bromo-7-(propan-2-YL)isoquinoline: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic compounds with significant therapeutic properties.[1] Functionalized isoquinolines, particularly those bearing a halogen atom, serve as versatile intermediates for the synthesis of complex molecular architectures. This guide focuses on 1-Bromo-7-(propan-2-YL)isoquinoline, a specific derivative poised for application in drug discovery programs. While detailed experimental data for this exact molecule is not extensively published, this document provides a comprehensive overview based on established principles of organic chemistry and data from closely related analogues. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in the generation of novel chemical entities.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on this scaffold allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a bromine atom, particularly at the C-1 or C-7 position, is of significant synthetic interest. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries.[1]
This guide specifically addresses 1-Bromo-7-(propan-2-YL)isoquinoline, a molecule that combines the reactive potential of a C-1 bromine with the steric and electronic influence of a C-7 isopropyl group. This combination makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic value.
Chemical and Physical Properties
Chemical Structure and Identifiers
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IUPAC Name: 1-Bromo-7-(propan-2-yl)isoquinoline
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Synonyms: 1-Bromo-7-isopropylisoquinoline
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Molecular Formula: C₁₂H₁₂BrN
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Molecular Weight: 250.13 g/mol
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CAS Number: 1513027-28-5 (Note: This CAS number is associated with the structure but may lack extensive experimental data.)
Table 1: Summary of Chemical Identifiers and Predicted Properties
| Property | Value/Prediction | Source/Basis |
| IUPAC Name | 1-Bromo-7-(propan-2-yl)isoquinoline | Nomenclature Rules |
| CAS Number | 1513027-28-5 | Chemical Databases |
| Molecular Formula | C₁₂H₁₂BrN | Elemental Composition |
| Molecular Weight | 250.13 g/mol | Elemental Composition |
| Appearance | Predicted to be a solid at room temperature. | Analogy to 1-bromoisoquinoline (m.p. 43-47 °C). |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in water. | General solubility of similar organic compounds. |
| XLogP3 | ~4.5 | Predicted value based on structure; higher than 1-bromoisoquinoline (3.3) due to the isopropyl group.[3] |
Spectral Data (Predicted)
Detailed experimental spectral data for 1-Bromo-7-(propan-2-YL)isoquinoline is not available. However, one can predict the key features of its NMR spectra based on the structure and data for analogous compounds.[4][5][6]
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the isoquinoline core, likely in the range of δ 7.5-8.5 ppm. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups, likely around δ 3.0-3.5 ppm and δ 1.3-1.5 ppm, respectively.
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¹³C NMR: The spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule. The carbon bearing the bromine atom (C-1) would be significantly shifted.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 1-Bromo-7-(propan-2-YL)isoquinoline would involve the bromination of a 7-isopropylisoquinoline N-oxide precursor. This method is a well-established procedure for the regioselective bromination of azine N-oxides.[7]
Rationale for Synthetic Strategy
Direct bromination of isoquinoline can be challenging and often leads to a mixture of products.[8] The N-oxide activation strategy provides a reliable method for the selective introduction of a bromine atom at the C-1 position. The reaction proceeds through an intermediate that is susceptible to nucleophilic attack by a bromide ion.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-isopropylisoquinoline N-oxide This precursor would first need to be synthesized, likely from 7-isopropylisoquinoline via oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA).
Step 2: Bromination of 7-isopropylisoquinoline N-oxide The following is a generalized protocol adapted from the synthesis of 1-bromoisoquinoline.[7]
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 7-isopropylisoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: To the stirred solution, add phosphorus(V) oxybromide (POBr₃) (1.2 equiv) portion-wise, ensuring the temperature remains at 0 °C. Following this, add anhydrous N,N-dimethylformamide (DMF) (0.5 equiv) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 7 and 8.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase thoroughly with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system such as petroleum ether/ethyl acetate, to yield pure 1-Bromo-7-(propan-2-YL)isoquinoline.
Importance in Medicinal Chemistry
The ability to rapidly diversify the isoquinoline core using 1-Bromo-7-(propan-2-YL)isoquinoline as a starting material is highly valuable in drug discovery. [9]By systematically varying the substituent at the C-1 position, medicinal chemists can explore how these changes affect the compound's binding affinity to a biological target, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The C-7 isopropyl group provides a fixed point of interaction or steric bulk that can influence the overall conformation and binding mode of the synthesized analogues. The derivatization of the quinoline and isoquinoline rings has led to numerous novel compounds with a wide range of medicinal properties, including anticancer and anti-inflammatory activities. [10]
Safety and Handling
Specific safety data for 1-Bromo-7-(propan-2-YL)isoquinoline is not available. However, based on data for structurally similar compounds like 1-bromoisoquinoline and 1-bromo-7-chloroisoquinoline, the following precautions should be observed:
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Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and serious eye irritation. [3][11]* Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place.
Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.
Conclusion
1-Bromo-7-(propan-2-YL)isoquinoline represents a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its structure combines the proven synthetic versatility of a C-1 bromo-substituted isoquinoline with the modulating effect of a C-7 isopropyl group. The proposed synthetic route via N-oxide activation offers a reliable method for its preparation. The true value of this compound lies in its potential for rapid diversification through modern cross-coupling methodologies, enabling the efficient exploration of chemical space in the search for novel therapeutic agents. As research in this area continues, it is likely that this and similar scaffolds will play an increasingly important role in the development of next-generation pharmaceuticals.
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